molecular formula C20H17F2N5O2 B2744153 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-17-0

7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2744153
CAS RN: 725219-17-0
M. Wt: 397.386
InChI Key: GSARNTPLGNCZET-UHFFFAOYSA-N
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Description

The compound “7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are privileged structures in medicinal chemistry, often used in the design of novel inhibitors for various targets .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including IR and NMR spectroscopy . For example, the observation of the molecular ion peak at m/z 367 (M +) along with complementary results of the elemental analysis eventually confirmed the molecular formula of a similar compound .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various analytical techniques. For instance, the molecular weight of a similar compound was found to be 376.796 .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a crucial protein involved in cell cycle regulation. CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells . The triazolopyrimidine scaffold, in particular, has shown effectiveness in inhibiting CDK2 activity, leading to the induction of apoptosis in cancer cells .

Antimalarial Activity

Compounds with the triazolopyrimidine core have been explored as dihydroorotate dehydrogenase inhibitors, which play a role in the synthesis of pyrimidine nucleotides. Inhibiting this enzyme can lead to antimalarial activity, as it disrupts the lifecycle of the malaria parasite .

HIV Research: TAR RNA Binding

The triazolopyrimidine derivatives have been investigated for their pharmacological activity caused by binding to the Trans-Activation Responsive (TAR) RNA element of HIV. This interaction can potentially inhibit the replication of the HIV virus .

Antiproliferative Activities

Research has shown that structurally similar compounds exhibit moderate antiproliferative activities against various cancer cell lines. These activities are measured by the compound’s ability to inhibit the growth and proliferation of these cells .

Antimicrobial and Anti-tubercular Properties

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to possess a wide range of pharmacological activities, including antimicrobial and anti-tubercular effects. This makes it a valuable compound for developing new antibiotics and treatments for tuberculosis .

CB2 Cannabinoid Agonists

Some triazolopyrimidine derivatives act as CB2 cannabinoid agonists. These compounds can be used to modulate the endocannabinoid system, which has implications for treating pain, inflammation, and other disorders .

Adenosine Antagonists

The same structural motif has been found to have activity as adenosine antagonists. By blocking adenosine receptors, these compounds can influence various physiological processes, including cardiovascular function, neural activity, and immune responses .

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of more potent and efficacious drugs with pyrimidine scaffold . Several clinical trials and marketed drugs indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .

properties

IUPAC Name

7-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c1-12-16(18(28)26-14-5-3-2-4-6-14)17(27-20(25-12)23-11-24-27)13-7-9-15(10-8-13)29-19(21)22/h2-11,17,19H,1H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSARNTPLGNCZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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